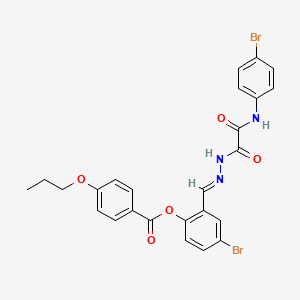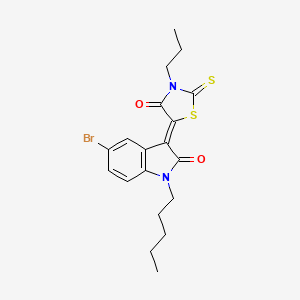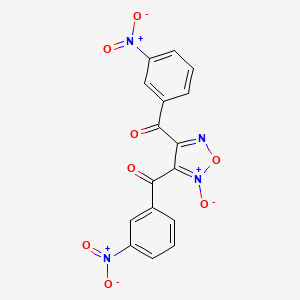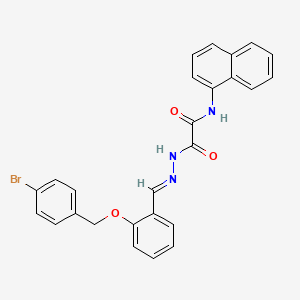
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 2-methoxybenzaldehyde with 2-hydrazino-2-oxoacetamide in the presence of an acid catalyst. The reaction proceeds as follows:
-
Step 1: Formation of Hydrazone
Reactants: 2-methoxybenzaldehyde and 2-hydrazino-2-oxoacetamide
Catalyst: Acid (e.g., acetic acid)
Conditions: Reflux in ethanol or methanol
Product: N-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
-
Step 2: Substitution Reaction
Reactants: N-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide and 4-ethylphenylamine
Catalyst: Base (e.g., sodium acetate)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the hydrazone group can yield corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzyl)hydrazino)-2-oxoacetamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry
In organic synthesis, N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules. Its hydrazone functionality makes it a versatile intermediate in the formation of heterocyclic compounds.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its hydrazone moiety is known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and as a precursor for the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is largely dependent on its interaction with biological targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-(4-Methylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Chlorophenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Bromophenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
属性
CAS 编号 |
767335-70-6 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-13-8-10-15(11-9-13)20-17(22)18(23)21-19-12-14-6-4-5-7-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI 键 |
ZHCQBVXKERURLD-XDHOZWIPSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)




![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)
![3-[5-(2-Chloro-6-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B12013177.png)




![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013211.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)
